6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
Overview
Description
6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine is a synthetic organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a 4-methylpiperazin-1-yl group at the 8th position of the naphthyridine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a β-ketoester.
Bromination: The bromine atom is introduced at the 6th position of the naphthyridine ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Substitution with Piperazine: The 4-methylpiperazin-1-yl group is introduced at the 8th position through a nucleophilic substitution reaction using 4-methylpiperazine and a suitable leaving group on the naphthyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding naphthyridine N-oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets in biological systems. These targets may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may act as an agonist or antagonist at various receptor sites, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate into DNA or RNA, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate
- 6-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine
Uniqueness
6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
6-bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4/c1-17-5-7-18(8-6-17)11-9-12(14)16-10-3-2-4-15-13(10)11/h9,15H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSJFUXFVAPLHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC3=C2NCCC3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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